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Compound Name: Trisulfo-Cy3-Alkyne

Cat. No.: B15553845 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Trisulfo-Cy3-Alkyne, a

water-soluble, bright, and photostable cyanine dye functionalized with an alkyne group for

bioorthogonal conjugation. This document details its spectral properties, experimental protocols

for its use in bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and its

application in super-resolution microscopy.

Core Properties of Trisulfo-Cy3-Alkyne
Trisulfo-Cy3-Alkyne is a derivative of the well-established cyanine dye, Cy3. The inclusion of

three sulfonate groups significantly enhances its water solubility, making it particularly suitable

for labeling biological molecules in aqueous environments without the need for organic co-

solvents.[1][2] Its terminal alkyne group allows for a highly specific and efficient covalent

attachment to azide-modified molecules through the "click chemistry" reaction, CuAAC.[1][3]

This bioorthogonal ligation strategy is widely used for labeling proteins, nucleic acids, and other

biomolecules.[1]

Spectroscopic Characteristics
The fluorescence properties of Trisulfo-Cy3-Alkyne make it a versatile probe for a wide range

of fluorescence-based applications, including microscopy, gel electrophoresis, and flow

cytometry.[1][4] It is known for its brightness and good photostability.[1]
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Property Value Reference(s)

Excitation Maximum (λex) ~550 nm [4]

Emission Maximum (λem) ~570 nm [4]

Molar Extinction Coefficient ~150,000 cm⁻¹M⁻¹ at 550 nm [4]

Fluorescence Quantum Yield

(Φ)

0.20 - 0.40 (estimated for Cy3

attached to DNA)
[5]

Solubility Water, DMSO, DMF [4]

Photostability High [1][2]

Note on Quantum Yield: A definitive quantum yield for free Trisulfo-Cy3-Alkyne in solution is

not readily available in the reviewed literature. The provided value is an estimate based on the

quantum yield of Cy3 conjugated to DNA, which has been shown to enhance its fluorescence.

[5] The actual quantum yield can be influenced by the local environment, including conjugation

to a target molecule.

Experimental Protocols
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
for Protein Labeling
This protocol describes a general method for labeling an azide-modified protein with Trisulfo-
Cy3-Alkyne.

Materials:

Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of

sodium azide.

Trisulfo-Cy3-Alkyne

Dimethyl sulfoxide (DMSO) or water for stock solution preparation

Copper(II) sulfate (CuSO₄)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

Sodium ascorbate

Reaction buffer (e.g., PBS, pH 7.4)

Purification column (e.g., size-exclusion chromatography)

Procedure:

Prepare Stock Solutions:

Dissolve Trisulfo-Cy3-Alkyne in water or DMSO to a final concentration of 10 mM.

Prepare a 20 mM stock solution of CuSO₄ in water.

Prepare a 100 mM stock solution of THPTA in water.

Freshly prepare a 300 mM stock solution of sodium ascorbate in water.

Reaction Setup:

In a microcentrifuge tube, combine the azide-modified protein (typically at a concentration

of 1-5 mg/mL) with the reaction buffer.

Add Trisulfo-Cy3-Alkyne from the stock solution. A 3-10 fold molar excess of the dye

over the protein is a good starting point, but this may require optimization.

Add the THPTA ligand to the reaction mixture. The final concentration of THPTA should be

sufficient to chelate the copper ions.

Add the CuSO₄ solution.

Initiate the Reaction:

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

Gently mix the reaction and protect it from light.
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Incubate the reaction at room temperature for 30 minutes to 2 hours. Longer incubation

times may improve labeling efficiency.

Purification:

Remove the unreacted dye and other reaction components by passing the reaction

mixture through a size-exclusion chromatography column appropriate for the size of the

labeled protein.

Collect the fractions containing the labeled protein.

Characterization:

Confirm successful labeling by measuring the absorbance of the purified protein at 280 nm

(for protein concentration) and ~550 nm (for Cy3 concentration).

The degree of labeling (DOL) can be calculated using the Beer-Lambert law.
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Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
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Application in Super-Resolution Microscopy:
dSTORM
Trisulfo-Cy3-Alkyne is well-suited for single-molecule localization microscopy (SMLM)

techniques such as direct stochastic optical reconstruction microscopy (dSTORM). In

dSTORM, individual fluorophores are stochastically switched between a fluorescent "on" state

and a dark "off" state, allowing for their precise localization and the reconstruction of a super-

resolved image.[6] Cy3 dyes can function as photoswitchable fluorophores in dSTORM, often

in combination with a reporter dye like Alexa Fluor 647 or Cy5, where Cy3 acts as an activator.

[7]

Protocol for dSTORM Imaging with Trisulfo-Cy3-Alkyne
This protocol provides a general framework for dSTORM imaging of cells labeled with Trisulfo-
Cy3-Alkyne. Optimization of buffer composition, laser powers, and acquisition parameters is

often necessary for specific experimental setups and targets.

1. Sample Preparation and Labeling:

Introduce azide functionalities into the cellular target of interest (e.g., via metabolic labeling

or antibody conjugation).

Fix and permeabilize the cells as required for the specific target.

Perform the CuAAC reaction as described previously to label the azide-modified target with

Trisulfo-Cy3-Alkyne.

Thoroughly wash the sample to remove any unbound dye.

2. dSTORM Imaging Buffer:

The composition of the imaging buffer is critical for achieving the desired photoswitching

characteristics of the fluorophore. Several buffer formulations have been developed to optimize

the blinking of Cy3 dyes for dSTORM. A common approach is to use a buffer containing an

oxygen scavenging system and a thiol. An alternative, simpler buffer that has shown to improve

Cy3 blinking involves a mixture of Vectashield, N-propyl gallate (NPG), and DABCO.[8]
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Optimized Cy3 dSTORM Buffer Example:[8]

40% Vectashield

1% (w/v) N-propyl gallate (NPG)

20 mM DABCO

In a TRIS-Glycerol buffer

3. Imaging Acquisition:

Mount the sample on a microscope equipped for SMLM, typically with total internal reflection

fluorescence (TIRF) illumination to reduce background.

Illuminate the sample with a laser line that efficiently excites Trisulfo-Cy3-Alkyne (e.g., 561

nm).

Use a high laser power (typically 1-4 kW/cm²) to induce the photoswitching of the

fluorophores.[9] The optimal laser power should be determined empirically to achieve a

suitable density of single-molecule blinking events per frame.

Acquire a time series of thousands of images (typically 10,000 to 50,000 frames) at a high

frame rate (e.g., 50-100 Hz).

If using an activator-reporter pair (e.g., Cy3 and Alexa Fluor 647), use a second laser (e.g.,

647 nm) to excite the reporter dye and a low-power activation laser (e.g., 405 nm or 561 nm

for Cy3) to control the stochastic activation of the reporter.[7]

4. Data Analysis:

Process the acquired image stack using specialized SMLM software (e.g., ThunderSTORM,

DoM).

The software will identify and localize the individual fluorescent blinking events in each frame

with sub-diffraction precision.

Reconstruct the final super-resolved image from the list of localizations.
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Perform drift correction to account for any sample movement during the long acquisition

time.

Ground State

Excited State

Dark State

S0

S1

Excitation
(561 nm laser)

Fluorescence
(~570 nm)

Triplet/Radical Ion

Intersystem Crossing/
Reduction

Spontaneous/
Activator-induced

Recovery

Click to download full resolution via product page

Simplified Jablonski diagram for dSTORM photoswitching.

This technical guide provides a foundational understanding and practical protocols for the use

of Trisulfo-Cy3-Alkyne in advanced fluorescence applications. For optimal results,

researchers are encouraged to empirically optimize the described protocols for their specific

experimental conditions and instrumentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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